Cas no 1599253-45-8 (5-Amino-1-cyclobutylpentan-2-one)

5-Amino-1-cyclobutylpentan-2-one is a cyclic ketone derivative featuring both amino and cyclobutyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure enables applications in the development of pharmacologically active compounds, particularly in medicinal chemistry for the design of novel drug candidates. The cyclobutyl ring enhances conformational rigidity, while the amino and ketone functionalities provide reactive sites for further derivatization. This compound is valued for its potential in constructing complex molecular architectures with precise stereochemical control. It is typically handled under controlled conditions due to its reactive nature, ensuring optimal stability and purity for research and industrial use.
5-Amino-1-cyclobutylpentan-2-one structure
1599253-45-8 structure
Product Name:5-Amino-1-cyclobutylpentan-2-one
CAS No:1599253-45-8
MF:C9H17NO
MW:155.237382650375
CID:6089109
PubChem ID:116553230
Update Time:2025-10-31

5-Amino-1-cyclobutylpentan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1599253-45-8
    • 5-amino-1-cyclobutylpentan-2-one
    • EN300-795597
    • 5-Amino-1-cyclobutylpentan-2-one
    • Inchi: 1S/C9H17NO/c10-6-2-5-9(11)7-8-3-1-4-8/h8H,1-7,10H2
    • InChI Key: VYVGEUKTXMWUIQ-UHFFFAOYSA-N
    • SMILES: O=C(CCCN)CC1CCC1

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.1Ų

5-Amino-1-cyclobutylpentan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-795597-0.05g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-795597-0.1g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-795597-0.25g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-795597-0.5g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-795597-2.5g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
2.5g
$1509.0 2024-05-22
Enamine
EN300-795597-5.0g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-795597-10.0g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-795597-1.0g
5-amino-1-cyclobutylpentan-2-one
1599253-45-8 95%
1.0g
$770.0 2024-05-22

Additional information on 5-Amino-1-cyclobutylpentan-2-one

Research Brief on 5-Amino-1-cyclobutylpentan-2-one (CAS: 1599253-45-8): Recent Advances and Applications

The compound 5-Amino-1-cyclobutylpentan-2-one (CAS: 1599253-45-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. The compound's cyclobutyl moiety and amino-ketone functionality make it a versatile intermediate for the development of novel bioactive molecules.

Recent studies have highlighted the role of 5-Amino-1-cyclobutylpentan-2-one as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of cyclobutane-derived peptidomimetics, which exhibit enhanced metabolic stability and binding affinity compared to linear peptides. The compound's rigid cyclobutane ring contributes to conformational restraint, a critical feature for optimizing ligand-receptor interactions.

In addition to its applications in PPI modulation, 5-Amino-1-cyclobutylpentan-2-one has been investigated as a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs. Researchers have explored its potential in central nervous system (CNS) drug development, particularly for disorders such as epilepsy and anxiety. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters identified derivatives of this compound as potent GABAA receptor modulators, with improved blood-brain barrier permeability.

The synthetic routes to 5-Amino-1-cyclobutylpentan-2-one have also been a focus of recent optimization efforts. A 2024 publication in Organic Process Research & Development described a scalable, enantioselective synthesis using asymmetric hydrogenation of a cyclobutyl enamine intermediate. This method achieved a high yield (85%) and excellent enantiomeric excess (98%), addressing previous challenges in large-scale production. Such advancements are critical for enabling further pharmacological evaluation and potential clinical translation.

From a mechanistic perspective, computational studies have provided insights into the compound's interactions with biological targets. Molecular docking simulations suggest that the cyclobutyl ring induces favorable van der Waals contacts with hydrophobic binding pockets, while the amino-ketone moiety participates in hydrogen bonding networks. These findings, published in a 2023 ACS Omega article, underscore the compound's potential as a scaffold for rational drug design.

In conclusion, 5-Amino-1-cyclobutylpentan-2-one (CAS: 1599253-45-8) represents a promising chemical entity with diverse applications in medicinal chemistry. Recent research has elucidated its synthetic accessibility, biological activity, and mechanistic underpinnings, positioning it as a valuable tool for drug discovery. Future studies should focus on expanding its therapeutic scope and optimizing its pharmacokinetic properties for clinical development.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited